![molecular formula C10H7F3N4 B13909370 N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-{[4-(Trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-{[4-(Trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with 4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-{[4-(Trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(NE)-N-{[4-(Trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of (NE)-N-{[4-(Trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (NE)-N-{[4-(Chloromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
- (NE)-N-{[4-(Methyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
- (NE)-N-{[4-(Nitro)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
Uniqueness
The presence of the trifluoromethyl group in (NE)-N-{[4-(Trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a more potent and versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H7F3N4 |
|---|---|
Molekulargewicht |
240.18 g/mol |
IUPAC-Name |
(E)-N-(1,2,4-triazol-4-yl)-1-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C10H7F3N4/c11-10(12,13)9-3-1-8(2-4-9)5-16-17-6-14-15-7-17/h1-7H/b16-5+ |
InChI-Schlüssel |
SNAYIHWIVZSHNU-FZSIALSZSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/N2C=NN=C2)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


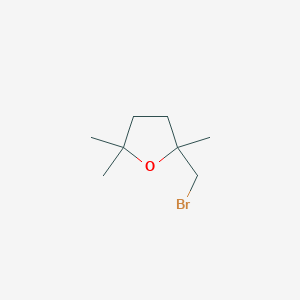

![[(2R,3R,4R,5R)-2-(6-benzamidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B13909289.png)

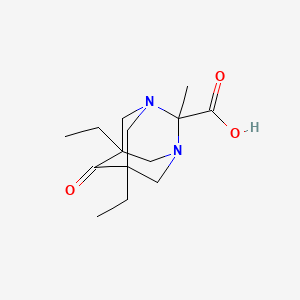
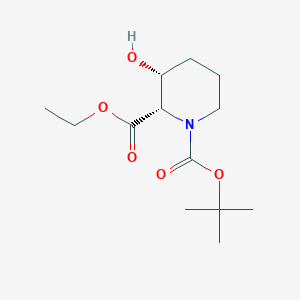
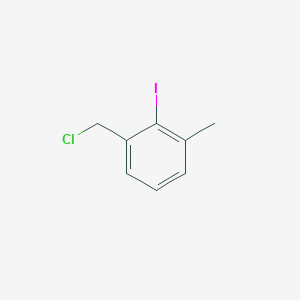
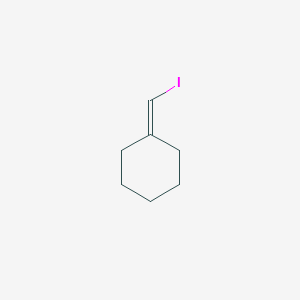
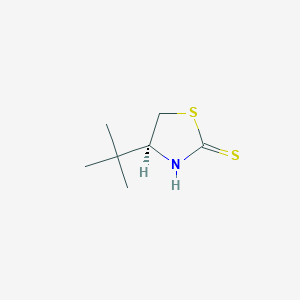



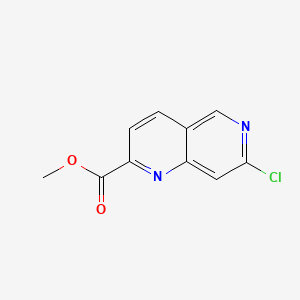
![cis-6-(hydroxymethyl)-6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-one](/img/structure/B13909368.png)
